Fruquintinib

Übersicht

Beschreibung

Fruquintinib, unter dem Markennamen Fruzaqla vertrieben, ist ein neuartiger niedermolekularer Inhibitor der vaskulären endothelialen Wachstumsfaktorrezeptoren (VEGFR) -1, -2 und -3. Es wird hauptsächlich zur Behandlung von metastasiertem kolorektalem Karzinom eingesetzt. This compound wirkt durch Hemmung der Angiogenese, dem Prozess der Neubildung von Blutgefäßen, wodurch die Versorgung der Krebszellen mit Sauerstoff und Nährstoffen eingeschränkt wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Ein Schlüssels Schritt umfasst die Bildung des Chinazolinsystems, das durch eine Reihe von Kondensationsreaktionen erreicht wird. Das Endprodukt wird nach Reinigung und Kristallisationsprozessen erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound unter Verwendung einer Kombination von Batch- und kontinuierlichen Verfahren hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Bulk-Wirkstoffsubstanz wird typischerweise durch Mischen des pharmazeutischen Wirkstoffs mit Hilfsstoffen wie mikrokristalliner Cellulose und Stärke hergestellt. Das Gemisch wird dann zu Tabletten oder Kapseln verarbeitet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fruquintinib involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. One of the key steps includes the formation of the quinazoline ring, which is achieved through a series of condensation reactions. The final product is obtained after purification and crystallization processes .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of batch and continuous flow processes to ensure high yield and purity. The bulk drug substance is typically prepared by mixing the active pharmaceutical ingredient with excipients such as microcrystalline cellulose and starch. The mixture is then processed into tablets or capsules .

Analyse Chemischer Reaktionen

Core Reaction: C-O Coupling

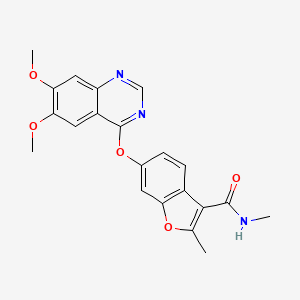

The primary synthetic route involves nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (Fig. 1). This reaction proceeds under mild alkaline conditions with an 85% yield .

Reaction Mechanism :

text4-chloro-6,7-dimethoxyquinazoline + 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide → this compound (6-[6,7-dimethoxyquinazolin-4-yloxy]-N,2-dimethylbenzofuran-3-carboxamide) + HCl

Key conditions:

Phase I Metabolism (Oxidation)

This compound undergoes CYP450-mediated oxidation , primarily via CYP3A4/5 (80%), with minor contributions from CYP2C8, CYP2C9, and CYP2C19 . Key metabolites include:

| Metabolite | Structural Modification | Enzymatic Pathway | Excretion Route |

|---|---|---|---|

| M9 | Demethylation at quinazoline ring | CYP3A4 | Urine (17.3%) |

| M10 | Hydroxylation at benzofuran moiety | CYP2C8/CYP2C9 | Feces (5%) |

| M11 | Sulfation of M10 | SULT1A1 | Urine (14.9%) |

M10 is unstable and converts to M11 in plasma via sulfotransferases .

Phase II Metabolism (Conjugation)

- Glucuronidation : UGT1A1/1A9 mediate glucuronide formation at the methoxy group (2% of dose) .

- Sulfation : Accounts for 69% of circulating metabolites .

Photodegradation

Under UV light (254 nm), this compound undergoes:

- Demethoxylation at C6/C7 positions

- Oxidative cleavage of the benzofuran ring

Major degradation products lose 90% VEGFR-2 inhibitory activity .

Hydrolysis

In acidic conditions (pH < 3):

textThis compound + H₂O → 6-hydroxyquinazoline + N,2-dimethylbenzofuran-3-carboxamide

This reaction is negligible at physiological pH (1% degradation over 24h) .

Table 1: Enzymatic Inhibition Constants

| Enzyme | IC₅₀ (nM) | Substrate |

|---|---|---|

| VEGFR-2 | 35 | VEGF-A |

| CYP3A4 | >10,000 | Testosterone |

| CYP2C8 | 4,200 | Paclitaxel |

Table 2: Stability Under Forced Conditions

| Condition | Degradation (%) | Major Product |

|---|---|---|

| 0.1N HCl, 70°C | 15 | Demethylated derivative |

| 3% H₂O₂, 25°C | 8 | Epoxide form |

| 1N NaOH, 25°C | 3 | Ring-opened amide |

Analytical Characterization

- LC-MS/MS : Quantifies this compound and metabolites using transitions:

- ¹H NMR (DMSO-d₆): Key peaks at δ 8.52 (s, 1H, quinazoline-H), 7.89 (d, J=8.4 Hz, 1H, benzofuran-H) .

This synthesis and metabolic profile supports this compound's clinical efficacy while minimizing off-target toxicity through selective VEGFR inhibition .

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Colorectal Cancer

Fruquintinib has been primarily studied for its effectiveness in patients with mCRC who have previously undergone multiple lines of chemotherapy. The pivotal FRESCO and FRESCO-2 trials established its role in improving overall survival and progression-free survival compared to placebo.

Key Findings from Clinical Trials

| Trial Name | Population | Treatment | Median Overall Survival (months) | Median Progression-Free Survival (months) | Disease Control Rate (%) |

|---|---|---|---|---|---|

| FRESCO | mCRC patients with 2+ prior therapies | This compound 5 mg/day vs. placebo | 9.3 vs. 6.6 | 3.7 vs. 1.8 | Not reported |

| FRESCO-2 | Heavily pretreated mCRC patients | This compound vs. placebo | 7.4 vs. 4.8 | Not reported | 56% (this compound) |

The FRESCO-2 study demonstrated that this compound significantly reduced the risk of death by 34% and the risk of disease progression or death by 68% compared to placebo . The drug was well tolerated, with a manageable safety profile that included common adverse events associated with VEGFR inhibition.

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that while it is generally well tolerated, it can lead to treatment-emergent adverse events. In the FRESCO trial, grades 3 and 4 adverse events occurred in approximately 61% of patients treated with this compound compared to 19.7% in the placebo group . Serious adverse events were noted in about 15.5% of patients receiving this compound.

Potential Applications Beyond Colorectal Cancer

Recent studies have explored the potential of this compound in treating other malignancies, such as gastric cancer and endometrial cancer:

- Gastric Cancer : The FRUTIGA trial evaluated this compound combined with paclitaxel for second-line treatment in gastric cancer patients, showing promising results in progression-free survival and overall response rate .

- Endometrial Cancer : Ongoing trials are assessing the efficacy of this compound when used alongside immune checkpoint inhibitors like sintilimab in endometrial cancer patients .

Wirkmechanismus

Fruquintinib exerts its effects by selectively inhibiting VEGFR-1, -2, and -3. These receptors play a crucial role in the process of angiogenesis. By blocking these receptors, this compound prevents the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to the tumor cells. This leads to the inhibition of tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

- Sunitinib

- Sorafenib

- Regorafenib

- Pazopanib

Comparison: Fruquintinib is unique due to its high selectivity for VEGFR-1, -2, and -3, which minimizes off-target effects and reduces toxicity. Unlike other VEGFR inhibitors, this compound has demonstrated a more favorable safety profile and better tolerability in clinical trials .

Biologische Aktivität

Fruquintinib is a novel, potent tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has gained attention for its significant biological activity, particularly in the treatment of metastatic colorectal cancer (mCRC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound inhibits the activity of VEGFRs, which play a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, this compound prevents the downstream signaling pathways that promote tumor growth and metastasis. The specific mechanisms include:

- Inhibition of VEGFR Dimerization : this compound binds to VEGFRs, preventing their conformational changes necessary for dimerization and subsequent activation.

- Blocking Angiogenic Signaling : The inhibition of VEGFR1 and VEGFR2 disrupts pro-angiogenic signaling pathways such as PI3K/AKT and ERK, leading to reduced endothelial cell proliferation and migration .

Pharmacodynamic Properties

This compound exhibits high selectivity for VEGFRs with the following IC50 values:

- VEGFR1 : 33 nmol/L

- VEGFR2 : 35 nmol/L

- VEGFR3 : 0.5 nmol/L

In vitro studies demonstrated that this compound effectively suppressed endothelial cell proliferation and tubule formation in a dose-dependent manner. In vivo studies using human tumor xenograft models showed over 85% inhibition of VEGFR2 activity after a single oral dose of 2.5 mg/kg .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably the FRESCO and FRESCO-2 studies. These trials focused on patients with mCRC who had previously undergone multiple lines of chemotherapy.

Key Clinical Findings

| Study | Patient Population | Treatment | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|

| FRESCO | mCRC after ≥2 lines of therapy | This compound vs Placebo | 9.3 months vs 6.6 months | 3.7 months vs 1.8 months |

| FRESCO-2 | Heavily pretreated mCRC | This compound vs Placebo | 7.4 months vs 4.8 months | Not reported |

The results from these studies indicated that treatment with this compound significantly improved both OS and PFS compared to placebo, with hazard ratios indicating a reduced risk of death or disease progression .

Safety Profile

This compound is generally well-tolerated; however, it is associated with certain adverse events:

- Grade 3/4 Adverse Events : Occurred in approximately 61.2% of patients treated with this compound compared to 19.7% in the placebo group.

- Serious Adverse Events : Reported in 15.5% of patients receiving this compound versus 5.8% in the placebo group.

Common adverse effects include hypertension, fatigue, diarrhea, and hand-foot syndrome .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study in Gastric Cancer : A patient with gastric cancer showed significant tumor reduction when treated with this compound in combination with docetaxel.

- Combination Therapy with Anti-PD-1 : A study reported enhanced efficacy when this compound was combined with anti-PD-1 therapy in metastatic colon cancer patients .

Eigenschaften

IUPAC Name |

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLNEJQLSTPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194506-26-7 | |

| Record name | Fruquintinib [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fruquintinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FRUQUINTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of Fruquintinib and how does it interact with it?

A: this compound is a highly selective, potent, oral tyrosine kinase inhibitor that specifically targets vascular endothelial growth factor receptors (VEGFRs) 1, -2, and -3. [, , , ] It binds to the intracellular kinase domain of these receptors, preventing the binding of ATP and subsequent phosphorylation. [] This inhibition disrupts the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis and tumor growth. [, ]

Q2: What are the downstream effects of this compound's interaction with VEGFRs?

A2: By inhibiting VEGFR signaling, this compound effectively blocks several key processes involved in tumor development and progression:

- Angiogenesis: It inhibits the formation of new blood vessels, depriving tumors of the nutrients and oxygen needed for growth. [, , ]

- Lymphogenesis: It disrupts the formation of lymphatic vessels, potentially limiting tumor cell dissemination and metastasis. [, ]

- Tumor Microenvironment Modulation: It promotes the normalization of tumor vasculature, potentially improving the delivery and efficacy of other anti-cancer agents. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research excerpts do not provide specific spectroscopic data (e.g., NMR, IR, MS) for this compound.

Q5: Are there studies on this compound's material compatibility, stability under various conditions, or its catalytic properties?

A5: The provided research primarily focuses on the clinical application and pharmacological profile of this compound as an anti-cancer agent. Information regarding material compatibility, stability beyond biological contexts, or catalytic properties is not included in these excerpts.

Q6: Has computational chemistry been used to study this compound?

A6: While the research mentions this compound's molecular structure and its interaction with VEGFRs, the excerpts do not delve into specific computational chemistry studies, simulations, QSAR models, or structure-activity relationship (SAR) investigations.

Q7: What is the pharmacokinetic profile of this compound?

A: this compound exhibits good absorption following oral administration, with a relatively short half-life of approximately 42 hours. [] It reaches peak plasma concentrations rapidly and demonstrates dose-proportional pharmacokinetics across the studied dose range. [] A separate study mentions a low inter-patient variability in Cmax and AUC after single and multiple doses. []

Q8: Does previous exposure to anti-VEGFR agents affect this compound's efficacy?

A: Research suggests that prior treatment with anti-VEGFR agents may decrease the efficacy of this compound in mCRC patients. [] One study found that patients previously treated with anti-VEGFR agents had significantly shorter median PFS compared to those without prior exposure. []

Q9: What is known about resistance mechanisms to this compound?

A9: The provided research excerpts do not offer specific information regarding resistance mechanisms to this compound or its relation to cross-resistance with other compounds.

Q10: What is the safety profile of this compound?

A: Clinical trials and real-world studies consistently report that this compound exhibits an acceptable safety and tolerability profile. [, , , , , ] The most common adverse events observed include:

- **Hand-foot syndrome (HFSR) ** [, , , ]

- Hypertension [, , , , , ]

- Fatigue [, , , ]

- Proteinuria [, , ]

- Diarrhea [, ]

Q11: Is there information on specific drug delivery strategies or identified biomarkers for this compound?

A11: The research excerpts primarily focus on this compound's efficacy and safety as a systemic treatment. They do not provide details regarding targeted drug delivery strategies or specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.

Q12: Are there any environmental impact studies related to this compound?

A12: The research excerpts do not provide information on the environmental impact or degradation of this compound.

Q13: What are the current clinical applications of this compound?

A: this compound is currently approved in China for the treatment of patients with mCRC who have received at least two prior standard anticancer therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy. [, ]

Q14: What are the future directions for research on this compound?

A14: Future research on this compound could explore:

- Combination Therapies: Investigating synergistic effects with other anti-cancer agents, including chemotherapy, targeted therapies, and immune checkpoint inhibitors. [, , , ]

- Biomarker Development: Identifying predictive biomarkers for response and toxicity to optimize patient selection and personalize treatment strategies. []

- Resistance Mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome or prevent it. []

- Expanding Clinical Applications: Evaluating its efficacy and safety in other tumor types, such as non-small cell lung cancer (NSCLC) and gastric cancer. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.